(4-Acetylamino-cyclohexylamino)-acetic acid (CAS 1353984-58-3): A Conformationally Restricted Building Block for Advanced Modalities
(4-Acetylamino-cyclohexylamino)-acetic acid (CAS 1353984-58-3): A Conformationally Restricted Building Block for Advanced Modalities
Executive Summary
In the rapidly evolving landscape of targeted protein degradation (TPD) and peptidomimetic drug design, the architectural geometry of linker domains is as critical as the pharmacophores they connect. (4-Acetylamino-cyclohexylamino)-acetic acid (CAS 1353984-58-3) [1] has emerged as a highly specialized, non-proteinogenic diamino acid derivative. By combining a rigid 1,4-disubstituted cyclohexane core with an N-alkyl glycine moiety, this building block offers precise conformational restriction. This technical guide explores the physicochemical dynamics, synthetic utility, and field-proven protocols for integrating this molecule into advanced therapeutic modalities.
Physicochemical Profiling & Structural Dynamics
The utility of CAS 1353984-58-3[2] lies in its unique structural topology, which fundamentally alters the spatial trajectory of elongated molecular chains. Unlike highly flexible aliphatic or polyethylene glycol (PEG) chains, the cyclohexane core restricts the degrees of freedom, locking the molecule into predictable chair conformations.
Table 1: Physicochemical Parameters & Structural Implications
| Parameter | Value | Structural & Synthetic Implication |
| IUPAC Name | 2-[(4-acetamidocyclohexyl)amino]acetic acid | Dictates orthogonal reactivity during peptide coupling. |
| Molecular Weight | 214.26 g/mol | Low MW contribution, preserving drug-like space in chimeras. |
| Topological Polar Surface Area | 61.4 Ų | Highly favorable for cellular membrane permeability. |
| Rotatable Bonds | 4 | Severely restricted compared to PEG equivalents, reducing entropy. |
| H-Bond Donors / Acceptors | 2 / 3 | Facilitates transient surface interactions with target proteins. |
Stereochemical Causality: The 1,4-substitution pattern on the cyclohexane ring means the molecule can exist in cis or trans configurations. The trans-1,4 diequatorial conformer projects the acetamido and aminoacetic acid groups at roughly a 180° vector, creating a linear but rigidified extension. Conversely, the cis conformer (equatorial-axial) introduces a distinct angular projection. Verifying the stereochemical purity via 2D NOESY NMR prior to synthesis is a self-validating prerequisite to ensure the correct vectorial projection of the attached pharmacophores.
Strategic Utility in PROTAC Linkerology
Early Proteolysis Targeting Chimeras (PROTACs) relied heavily on flexible PEG linkers to bridge the Protein of Interest (POI) ligand and the E3 ligase ligand. However, excessive flexibility allows for the formation of non-productive ternary complexes and incurs a massive entropic penalty upon target binding[3].
By incorporating a rigid cycloalkane linker like CAS 1353984-58-3, medicinal chemists can pre-organize the PROTAC into a bioactive conformation[4]. This conformational restriction acts as a "molecular glue," stabilizing the productive POI-PROTAC-E3 ternary complex[5]. Furthermore, the reduction in rotatable bonds significantly improves the pharmacokinetic profile and membrane permeability of the degrader compared to traditional PEG motifs[6].
Fig 1. Vectorial projection of a PROTAC ternary complex driven by a rigidified cycloalkane linker.
Synthetic Integration: Solid-Phase Peptide Synthesis (SPPS)
Integrating CAS 1353984-58-3 into a peptide or PROTAC chain via SPPS presents a specific mechanistic challenge: steric hindrance . The molecule features a primary carboxylic acid and a secondary, N-alkyl amine attached directly to a bulky cyclohexane ring. While coupling the carboxylic acid to a resin-bound primary amine is trivial, coupling the next amino acid onto this hindered secondary amine requires high-energy activation.
The Causality of Reagent Selection
Standard coupling reagents like DIC/HOBt or even HATU often fail or result in severe deletion sequences when reacting with bulky secondary amines. To overcome this steric clash, COMU (a uronium salt based on Oxyma) is strictly required. COMU is less sterically hindered than the HOAt-based HATU, allowing it to efficiently activate the incoming carboxylic acid and facilitate nucleophilic attack by the shielded N-alkyl amine.
Step-by-Step Protocol: On-Resin Incorporation & Elongation
Note: This protocol assumes the use of a standard Rink Amide or Wang resin and that the secondary amine of CAS 1353984-58-3 is utilized as a free nucleophile after its carboxylic acid is anchored.
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Resin Preparation & Swelling:
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Suspend the resin in Dimethylformamide (DMF) for 30 minutes.
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Rationale: Swelling expands the polystyrene matrix, maximizing the solvent-accessible surface area of the reactive sites.
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Fmoc Deprotection:
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Treat the resin with 20% Piperidine in DMF (2 × 10 mins). Wash thoroughly with DMF (5×) and Dichloromethane (DCM) (3×).
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Coupling of CAS 1353984-58-3:
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Prepare a solution of CAS 1353984-58-3 (3.0 eq.), HATU (3.0 eq.), and DIPEA (6.0 eq.) in DMF.
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Add to the resin and agitate at room temperature for 60 minutes.
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Rationale: The unhindered primary amine on the resin readily attacks the HATU-activated carboxylic acid of the building block.
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Coupling ONTO the Hindered Secondary Amine (Critical Step):
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Prepare the incoming Fmoc-Amino Acid (5.0 eq.), COMU (5.0 eq.), and DIPEA (10.0 eq.) in DMF.
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Add to the resin and subject to microwave irradiation (75°C) for 20 minutes, or perform a double-coupling at room temperature for 3 hours per cycle.
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Rationale: Elevated temperature and the unhindered nature of COMU provide the necessary activation energy to overcome the steric shielding of the cyclohexane ring.
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Cleavage & Global Deprotection:
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Treat the resin with a cleavage cocktail (e.g., TFA/TIPS/H₂O 95:2.5:2.5) for 2 hours. Precipitate the product in cold diethyl ether.
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Fig 2. Optimized SPPS workflow for incorporating hindered N-alkyl building blocks.
References
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Li, X., et al. "Characteristic roadmap of linker governs the rational design of PROTACs". PubMed Central (PMC). URL: [Link]
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Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review". PubMed Central (PMC). URL: [Link]
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Cecchini, C., et al. "From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation". PubMed Central (PMC). URL: [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 1353984-58-3|2-((4-Acetamidocyclohexyl)amino)acetic acid|BLD Pharm [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
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